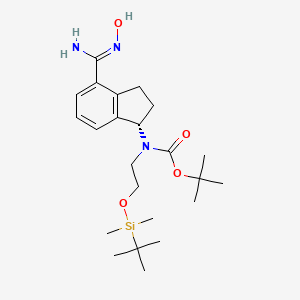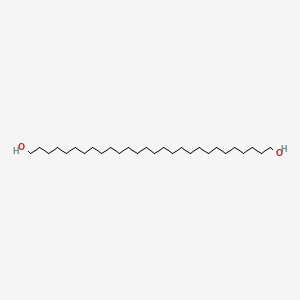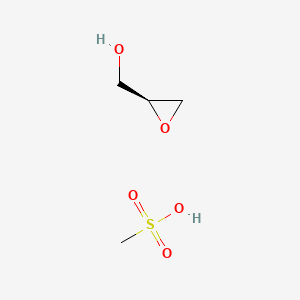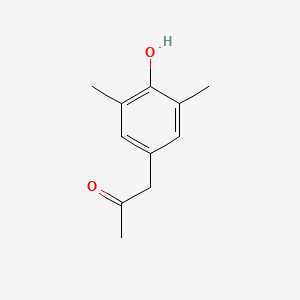
Naphthol AS-BI beta-L-fucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthol AS-BI beta-L-fucopyranoside is a complex organic compound with the molecular formula C24H24BrNO7 and a molecular weight of 518.35 g/mol. It is a pivotal constituent in the study of enzymatic interactions and molecular affinities, often used to explore the dynamics of diseases such as cancer and inflammation.
Vorbereitungsmethoden
The synthesis of Naphthol AS-BI beta-L-fucopyranoside involves several steps, starting with the preparation of the naphthol derivative and the subsequent glycosylation with beta-L-fucopyranoside. The reaction conditions typically include the use of protective groups to ensure the selective formation of the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Naphthol AS-BI beta-L-fucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Naphthol AS-BI beta-L-fucopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a chromogenic and bioluminescent substrate for detecting beta-galactosidase activity.
Biology: The compound is employed in diagnostics, food testing, and culture media.
Medicine: It helps in studying the intricate dynamics of diseases such as cancer and inflammation.
Industry: The compound is used in environmental testing and other industrial applications.
Wirkmechanismus
The mechanism of action of Naphthol AS-BI beta-L-fucopyranoside involves its interaction with specific enzymes and molecular targets. It acts as a substrate for beta-galactosidase, leading to the release of a detectable signal. This interaction helps in understanding the enzymatic pathways and molecular mechanisms involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Naphthol AS-BI beta-L-fucopyranoside can be compared with other similar compounds such as:
- Naphthol AS-BI beta-D-galactopyranoside
- Naphthol AS-BI beta-D-glucopyranoside
These compounds share similar structural features but differ in their glycosyl moieties, which can affect their enzymatic interactions and applications. This compound is unique due to its specific beta-L-fucopyranoside moiety, which provides distinct properties and applications .
Eigenschaften
Molekularformel |
C24H24BrNO7 |
|---|---|
Molekulargewicht |
518.4 g/mol |
IUPAC-Name |
7-bromo-N-(2-methoxyphenyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C24H24BrNO7/c1-12-20(27)21(28)22(29)24(32-12)33-19-11-13-7-8-15(25)9-14(13)10-16(19)23(30)26-17-5-3-4-6-18(17)31-2/h3-12,20-22,24,27-29H,1-2H3,(H,26,30) |
InChI-Schlüssel |
WXUSCJAFDBFLFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo-1H-pyrimidin-5-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B15092903.png)

![(R)-N-[(S)-[4-(tert-Butyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B15092923.png)





![N-[1-[[1-[[1-[[1-[[1-[(1-amino-3-hydroxy-1-oxopropan-2-yl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-hydroxy-4-methylpentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-1-[2-(2,2-dimethylpropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B15092945.png)
![8-Methoxy-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B15092950.png)


![Methyl 2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B15092962.png)

